3-Iodo-2-methylquinolin-4-ol
Overview
Description
3-Iodo-2-methylquinolin-4-ol is a quinoline derivative with the molecular formula C10H8INO. It is a nitrogen-containing heterocyclic compound, characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the quinoline ring.
Scientific Research Applications
3-Iodo-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a broad range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to exhibit their effects through different mechanisms of action, depending on their structural diversity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing more efficient synthesis methods and exploring the biological and pharmaceutical activities of new quinoline derivatives .
Biochemical Analysis
Biochemical Properties
3-Iodo-2-methylquinolin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, it can bind to certain proteins, altering their conformation and, consequently, their biological activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation, differentiation, and survival . By affecting this pathway, this compound can alter cellular responses to external stimuli, potentially leading to changes in cell growth and apoptosis. Furthermore, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound can inhibit the activity of certain kinases by occupying their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional or translational processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where a specific dosage range results in maximal biological activity without significant toxicity. Understanding these dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in its metabolism, converting it into more hydrophilic metabolites that can be readily excreted. These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methylquinolin-4-ol typically involves the iodination of 2-methylquinolin-4-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 3rd position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to form 2-methylquinolin-4-ol.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Methylquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-4-ol: Lacks the iodine atom at the 3rd position.
3-Bromo-2-methylquinolin-4-ol: Contains a bromine atom instead of iodine.
6,8-Difluoro-3-iodo-2-methylquinolin-4-ol: Contains additional fluorine atoms at the 6th and 8th positions.
Uniqueness
3-Iodo-2-methylquinolin-4-ol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-iodo-2-methyl-1H-quinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKAQDFXVUQKQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306849 | |
Record name | 4-Quinolinol, 3-iodo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64965-49-7 | |
Record name | 4-Quinolinol, 3-iodo-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64965-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinol, 3-iodo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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